Product packaging for Fuladectin component A3(Cat. No.:CAS No. 150702-33-3)

Fuladectin component A3

Cat. No.: B10859182
CAS No.: 150702-33-3
M. Wt: 756.0 g/mol
InChI Key: TYAAZPICKDYUQG-KKCFMQJHSA-N
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Description

Contextualization within Life Sciences and Medicinal Chemistry Research

Fuladectin component A3 belongs to the broader family of macrocyclic lactones, which also includes the well-known avermectins. mdpi.com These compounds are produced by soil-dwelling microorganisms, specifically species of Streptomyces. researchgate.net In the realm of medicinal chemistry, the core 16-member macrocyclic lactone ring of milbemycins and avermectins serves as a common pharmacophore, a key structural feature responsible for their biological effects. mdpi.com The discovery and development of these natural products have been pivotal in parasitology and continue to be explored for new therapeutic indications. researchgate.netnih.gov

The research into this compound and similar molecules is driven by the ongoing search for novel therapeutic agents. The complex structures of these natural products present both a challenge and an opportunity for medicinal chemists to explore structure-activity relationships, aiming to synthesize derivatives with improved efficacy and novel biological activities. plos.org

Significance as a Subject for Advanced Therapeutic Modality Development

The unique structure of this compound makes it a candidate for inclusion in advanced therapeutic modalities, such as carrier-linked prodrugs. google.com This approach involves covalently attaching the biologically active moiety to a carrier, like a hydrogel, to enhance its physicochemical or pharmacokinetic properties. googleapis.com The goal is to create a system where the active drug is released in a controlled manner in vivo. google.com

The development of such sophisticated drug delivery systems is a key area of modern pharmaceutical research. By modifying molecules like this compound, scientists aim to overcome challenges associated with drug stability, solubility, and targeted delivery, thereby potentially enhancing therapeutic outcomes.

Overview of Current Research Landscape on Biologically Active Moieties

The investigation of biologically active moieties, such as this compound, is a cornerstone of drug discovery. researchgate.net Nature is a rich source of these compounds, with a vast diversity of chemical structures and biological functions. nih.gov Current research trends focus on several key areas:

Natural Product Discovery: The isolation and characterization of new bioactive compounds from natural sources, including microorganisms, plants, and marine organisms, remains a vibrant field of research. researchgate.netmdpi.com

Synthetic and Medicinal Chemistry: The chemical synthesis and modification of natural products and their analogs are crucial for optimizing their therapeutic properties and for large-scale production. eprajournals.com

Drug Repurposing: Existing drugs and bioactive compounds are being investigated for new therapeutic uses, a strategy that can accelerate the drug development process. plos.org

Advanced Drug Delivery: The development of novel drug delivery systems, such as nano-liposomes and hydrogels, is a major focus for improving the efficacy and safety of bioactive molecules. googleapis.comnih.gov

Computational Approaches: In silico methods are increasingly used to predict the biological activity of compounds and to guide the design of new therapeutic agents. eprajournals.com

The study of compounds like this compound is part of a larger, multidisciplinary effort to understand and harness the therapeutic potential of biologically active molecules for the benefit of human health. cam.ac.uk

Data Tables

Table 1: Classification and Origin of this compound

Class Milbemycin (Macrocyclic Lactone) mdpi.com
Subfamily Milbemycins mdpi.com
Natural Source Streptomyces species researchgate.net
Primary Biological Activity Anthelmintic scribd.com

Table 2: Related Bioactive Compounds

CompoundClassPrimary Use/Activity
Avermectin (B7782182)AvermectinAntiparasitic researchgate.net
IvermectinAvermectinAntiparasitic researchgate.netmdpi.com
Moxidectin (B1677422)MilbemycinAntiparasitic mdpi.complos.org
SelamectinAvermectinAntiparasitic, potential antibacterial plos.orgmdpi.com
Milbemycin OximeMilbemycinAntiparasitic, potential antibacterial mdpi.complos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H57NO10S B10859182 Fuladectin component A3 CAS No. 150702-33-3

Properties

CAS No.

150702-33-3

Molecular Formula

C41H57NO10S

Molecular Weight

756.0 g/mol

IUPAC Name

N-[4-[2-[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxyethyl]phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C41H57NO10S/c1-25-17-19-40(51-29(25)5)23-34-22-33(52-40)16-11-27(3)37(48-20-18-30-12-14-32(15-13-30)42(6)53(7,46)47)26(2)9-8-10-31-24-49-38-36(43)28(4)21-35(39(44)50-34)41(31,38)45/h8-15,21,25-26,29,33-38,43,45H,16-20,22-24H2,1-7H3/b9-8+,27-11+,31-10+/t25-,26-,29+,33+,34-,35-,36+,37+,38+,40-,41+/m0/s1

InChI Key

TYAAZPICKDYUQG-KKCFMQJHSA-N

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OCCC6=CC=C(C=C6)N(C)S(=O)(=O)C)\C)O[C@@H]1C

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCCC6=CC=C(C=C6)N(C)S(=O)(=O)C)C)OC1C

Origin of Product

United States

Molecular and Functional Characterization of Fuladectin Component A3 in Biological Systems

Structural Classification as a Biologically Active Moiety

Fuladectin component A3 is classified as a biologically active moiety, and more specifically, as a hydroxyl-comprising compound. google.comgoogleapis.com This classification is based on its molecular structure, which contains one or more hydroxyl (-OH) functional groups. google.com These groups can be crucial for the molecule's interaction with biological targets. The compound is identified by the Chemical Abstracts Service (CAS) number 150702-33-3. evitachem.com Structurally, it is a complex macrocyclic lactone, a large ring structure common to the milbemycin family. google.comnih.gov

Table 1: Structural and Identification Data for this compound

IdentifierDataSource
Chemical Name This compound google.comnih.gov
CAS Number 150702-33-3 evitachem.com
Structural Class Macrocyclic Lactone, Milbemycin google.comnih.gov
Key Functional Group Hydroxyl-comprising google.com
Biological Role Biologically Active Moiety google.comgoogleapis.com

Investigation of Intrinsic Biological Activity Mechanisms

The intrinsic biological activity of this compound is understood through the mechanism of the broader avermectin (B7782182) and milbemycin classes of anthelmintics. nih.govmdpi.com This mechanism is highly specific to invertebrate species.

The primary molecular interaction for this class of compounds involves binding to specific ion channels in the nerve and muscle cells of invertebrates. nih.gov The interaction is not with the endogenous neurotransmitter binding site but at an allosteric site on the channel complex. frontiersin.org This binding leads to a conformational change in the channel protein. Specifically for related compounds like ivermectin, binding occurs in a cleft at the interface of adjacent subunits in the transmembrane domain of the glutamate-gated chloride channel receptor (GluClR). frontiersin.org This action causes the ion channel to open very slowly but essentially irreversibly, which is a key distinction from the rapid and reversible channel opening caused by the natural ligand, glutamate. nih.gov

The principal biological target for milbemycins and avermectins are glutamate-gated chloride channels (GluCls). nih.govnih.govmdpi.com These channels are ligand-gated ion channels found exclusively in the nervous systems of protostome invertebrates, including nematodes (roundworms) and arthropods (insects, mites). nih.govfrontiersin.org Their absence in vertebrates like mammals is a primary reason for the selective toxicity of these compounds against parasites. frontiersin.org The GluCls are crucial for mediating inhibitory neurotransmission in these organisms. mdpi.com

Table 2: Primary Biological Target of the Milbemycin/Avermectin Class

TargetTarget TypeLocationOrganism Class
Glutamate-gated chloride channel (GluClR) Ligand-gated ion channelNeurons, Pharyngeal Muscle CellsInvertebrates (Nematodes, Arthropods)

The biological pathway modulated by this compound, based on its class, is the chloride ion transport pathway across the membranes of invertebrate nerve and muscle cells. nih.gov By irreversibly opening the glutamate-gated chloride channels, the compound causes a significant and sustained influx of chloride ions into the cells. plos.org This influx leads to hyperpolarization of the cell membrane, making the neuron or muscle cell less excitable and unable to transmit signals properly. nih.gov This disruption of nerve signal transmission ultimately leads to paralysis. plos.org

Characterization of its Role within Biological Cascades

Within a biological cascade, this compound acts as a potent initiator of a terminal paralytic sequence in susceptible invertebrates. The binding of the molecule to the GluClR is the molecular initiating event. This single event triggers a cascade of subsequent effects:

Increased Chloride Conductance: The irreversible opening of the channel dramatically increases the cell membrane's permeability to chloride ions. nih.gov

Cellular Hyperpolarization: The influx of negatively charged chloride ions drives the cell's membrane potential to a more negative state (hyperpolarization), inhibiting the firing of action potentials. nih.gov

Inhibition of Neurotransmission: Nerve cells can no longer effectively transmit signals, and pharyngeal muscle cells required for feeding are inhibited. nih.govplos.org

Paralysis and Death: The widespread disruption of the nervous and muscular systems leads to a flaccid paralysis of the organism. Unable to move or feed, the parasite ultimately dies. plos.org

This cascade demonstrates the compound's role as a highly effective neurotoxin specific to the unique physiology of invertebrates.

Advanced Drug Delivery Strategies Employing Fuladectin Component A3 As a Biologically Active Moiety

Principles of Carrier-Linked Prodrug Design for Enhancing Biopharmaceutical Profiles

A carrier-linked prodrug is a molecular entity in which a biologically active moiety, such as Fuladectin component A3, is reversibly connected to a carrier group. google.comnih.gov This carrier, often a polymer, is designed to improve the drug's properties. nih.govgoogleapis.com The complete system, excluding the active drug itself, is referred to as the "promoiety," which consists of the carrier and a reversible linker. google.com The fundamental principle is the temporary linkage of the drug to the carrier, which is later cleaved in vivo to release the active drug. google.comnih.gov This approach allows for the creation of a novel chemical entity with a more favorable biopharmaceutical profile than the parent drug alone.

The conjugation of therapeutic agents to polymeric carriers is driven by several key objectives aimed at overcoming common pharmaceutical challenges. nih.govgoogleapis.com One primary rationale is to improve the solubility of hydrophobic drugs, thereby enhancing their bioavailability. nih.gov Furthermore, conjugation to a polymer can significantly prolong the plasma half-life of a drug by reducing renal clearance and protecting it from proteolytic degradation. googleapis.comgoogle.com This extended circulation time can lead to a more sustained therapeutic effect. googleapis.com Other important rationales include the potential for targeted delivery to specific tissues, controlled release of the active agent over time, and a reduction in the drug's immunogenicity. nih.govgoogleapis.com

Table 1: Key Advantages of Polymeric Prodrug Conjugation

AdvantageDescriptionSource(s)
Improved Solubility Enhances the dissolution of poorly soluble compounds in aqueous environments. nih.gov
Prolonged Circulation Increases the drug's half-life in the bloodstream by reducing clearance rates. googleapis.comgoogle.com
Controlled Release Enables the gradual release of the active drug from the carrier, maintaining therapeutic levels. nih.govgoogleapis.com
Reduced Immunogenicity Masks the drug from the immune system, decreasing the potential for an immune response. nih.govgoogleapis.com

A critical component in the design of a carrier-linked prodrug is the reversible linker, which covalently attaches the carrier to the active moiety. google.com For a hydroxyl-containing compound like this compound, this linkage is often an ester or a carbamate. google.com The linker is engineered to be stable during storage and administration but to cleave under specific physiological conditions to release the parent drug in its unmodified, active form. google.comnih.gov The cleavage can be triggered by enzymatic or non-enzymatic processes. google.com

Enzymatically labile linkers are designed to be substrates for specific enzymes, such as esterases, that are prevalent in the body. google.com In this approach, the rate of drug release is predominantly controlled by the enzymatic reaction. google.com While the linkage, for instance an ester, might slowly hydrolyze in an enzyme-free aqueous solution, the presence of esterases in vivo can accelerate the cleavage kinetics by several orders of magnitude. google.com

A common strategy involves acyloxyalkyl esters, such as the pivaloyloxymethyl (POM) moiety. These linkers are cleaved by esterases to produce a hydroxymethyl intermediate, which then undergoes spontaneous decomposition, releasing formaldehyde (B43269) and the active drug. Another related example is the S-acylthioethyl (SATE) linker, which also utilizes esterases to initiate a cleavage cascade that ultimately liberates the drug.

To overcome the variability and potential unpredictability of enzyme levels among individuals, non-enzymatic cleavage mechanisms are often preferred. google.com These linkers are designed to undergo cleavage under physiological conditions (e.g., aqueous buffer at pH 7.4, 37°C) with predictable half-lives that can range from hours to months. google.com

This is frequently achieved through intramolecular catalysis or autocatalytic rearrangement. google.com A suitably designed linker can undergo a spontaneous cyclization reaction, which leads to the cleavage of the bond connecting it to the drug. google.com For example, a free carboxylate group on the linker can cyclize with the phosphonate, leading to the release of an amino acid ester. This enzyme-independent approach offers more consistent and predictable drug release kinetics. google.com

Table 2: Comparison of Prodrug Linker Cleavage Mechanisms

Cleavage MechanismTriggerKey CharacteristicsSource(s)
Enzymatic Esterases, Amidases, etc.Rate is dependent on enzyme concentration and activity; can be very rapid. google.com
Non-Enzymatic Physiological pH and temperaturePredictable, enzyme-independent cleavage; rate is controlled by the linker's chemical structure. google.com

Hyperbranched polymers, including dendrimers, are highly branched, three-dimensional macromolecules that offer distinct advantages for drug delivery. nih.govgoogle.com They are built from a central core with repeating branching units, or generations, radiating outwards. nih.govnih.gov This architecture results in a unimolecular structure with low dispersity and a high density of functional groups on the surface. nih.gov

A key advantage of hyperbranched carriers is the potential for high drug loading, as numerous drug molecules can be attached to the many terminal groups. google.com For instance, hyperbranched structures can be generated from amino acids like glutamic acid or aspartic acid, resulting in a carrier with a large number of terminal carboxy groups available for conjugation to a drug like this compound. google.com This high degree of functionality allows for the creation of potent, water-soluble drug conjugates. google.com

Selection and Engineering of Polymeric Carriers for this compound Conjugation

Poly(ethylene glycol) (PEG)-Based Systems

Poly(ethylene glycol) (PEG) is a highly biocompatible and water-soluble polymer widely recognized as a "gold standard" for creating advanced drug delivery systems. researchgate.netnih.govnih.gov The process of covalently attaching PEG chains to a drug molecule, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of the therapeutic agent. researchgate.net

PEG-based systems are designed to enhance the therapeutic index of conjugated drugs by altering their biodistribution and prolonging their circulation time. nih.govethz.ch The hydrophilic PEG chains form a protective layer around the drug, shielding it from enzymatic degradation and reducing nonspecific uptake by cells. researchgate.netethz.ch This "stealth" property helps in avoiding rapid clearance from the body, thereby extending the drug's half-life. researchgate.net

Research into multifunctional PEG derivatives has led to the development of complex, dendrimer-like structures capable of carrying multiple drug molecules on a single polymer backbone. mdpi.com These multi-arm PEG linkers can be used to create conjugates with high drug loading and improved water solubility. mdpi.com For a molecule like this compound, which may be part of a carrier-linked prodrug formulation, biodegradable PEG-based hydrogels offer a promising delivery vehicle. google.comgoogle.com These systems can be engineered for controlled degradation and release of the active moiety. google.com

Table 1: Characteristics of PEG-Based Delivery Systems

Feature Description Research Finding
Biocompatibility PEG is non-toxic, non-immunogenic, and approved by the FDA for clinical use. researchgate.net PEG is considered the "gold standard" among stealth polymers for drug delivery due to its low toxicity and biocompatibility. researchgate.netnih.gov
Stealth Properties Forms a hydrophilic shield, reducing protein absorption and protecting the drug from enzymatic degradation. researchgate.netethz.ch This shielding effect prolongs blood circulation time and reduces nonspecific biodistribution. nih.gov
Solubility Enhancement Conjugation with PEG can increase the water solubility of hydrophobic drugs. mdpi.com Multi-arm PEG-conjugates have been developed to achieve high drug loading and high water solubility. mdpi.com
Pharmacokinetics Increases the hydrodynamic volume of the drug, leading to reduced renal clearance and a longer plasma half-life. researchgate.net Studies on PEG-conjugated drugs show a clear increase in the time of persistence within the body. mdpi.com

| Controlled Release | PEG can be used to create biodegradable hydrogels that release the drug over a sustained period. nih.govgoogle.com | Biodegradable PEG hydrogels can be designed so that the release of the drug occurs before the carrier material degrades. google.com |

Hydrogel-Based Delivery Platforms

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. nih.govijpsnonline.com Their unique properties, including high water content, biocompatibility, and tunable physical characteristics, make them excellent candidates for drug delivery platforms. nih.govijpsnonline.com Hydrogels can serve as scaffolds that provide structural integrity while controlling the release of therapeutic agents like this compound. google.comijpsnonline.com

The delivery of anthelmintic agents using hydrogel systems has shown significant promise. nih.govresearchgate.netgoogle.com The 3D network structure of a hydrogel protects the encapsulated drug from enzymatic degradation in the body, enhancing its stability. nih.govnih.gov Drug loading is typically achieved through physical interactions, such as hydrogen bonding or van der Waals forces, which allow for the effective adsorption and subsequent sustained release of the drug. nih.gov

Hydrogel systems can be designed to be stimuli-responsive, releasing their payload in response to specific environmental triggers like pH or temperature. nih.govnih.gov For instance, temperature-sensitive hydrogels can remain liquid at room temperature for easy administration and then form a gel at body temperature, creating a drug depot for slow and continuous release. nih.gov This controlled-release characteristic is highly advantageous, as it can maintain a therapeutic concentration of the drug at the target site while minimizing systemic side effects. google.com

Table 2: Research Findings on Hydrogel Delivery Platforms

Hydrogel Type Key Feature Research Application/Finding
Natural Polymer (e.g., Chitosan) Biocompatible, biodegradable, mucoadhesive. google.commdpi.com Used for slow-releasing pharmaceutical delivery systems; performance can be controlled by molecular weight and degree of deacetylation. google.com
Synthetic Polymer (e.g., Polyvinyl alcohol) High swelling ability, good mechanical properties. researchgate.net Developed as hydrogel-forming microneedles for transdermal delivery of the anthelmintic albendazole, enhancing its bioavailability. researchgate.net
Temperature-Sensitive (e.g., Poloxamer) Undergoes a sol-gel transition with a change in temperature. nih.gov Used in a vaccine delivery system, forming a 3D network at body temperature to prolong drug release for over 70 days. nih.gov
pH-Responsive Swells or deswells in response to pH changes. nih.gov Enables targeted drug release in specific environments, such as acidic infection sites. nih.gov

| Biodegradable PEG-Hydrogel | Combines features of PEG and hydrogels. google.comgoogle.com | Can be constructed to release drug fragments over a very short time frame following a longer delay phase. google.com |

Targeted Delivery Approaches for this compound Prodrugs

A key goal in modern pharmacology is to deliver a drug specifically to its site of action, thereby increasing efficacy and reducing off-target effects. openmedicinalchemistryjournal.com Prodrugs of this compound can be designed for targeted delivery by incorporating moieties that direct the drug to specific cells or tissues. google.comnih.gov

Incorporation of Specific Targeting Ligands (e.g., antibodies, peptides)

Targeted prodrug design is a strategy that uses specific ligands to direct a drug to its intended target. nih.gov These ligands are molecules that bind with high affinity to unique receptors or antigens present on the surface of target cells. openmedicinalchemistryjournal.com

Antibody-Directed Therapy : This approach, often called Antibody-Directed Enzyme Prodrug Therapy (ADEPT), involves attaching an antibody to an enzyme. openmedicinalchemistryjournal.com The antibody selectively binds to a tumor-specific or pathogen-specific antigen, localizing the enzyme at the target site. A subsequently administered prodrug is then converted into its active, cytotoxic form only at this site by the localized enzyme. openmedicinalchemistryjournal.com This strategy enhances the selectivity of the drug and allows for a high concentration of the active agent at the target location. openmedicinalchemistryjournal.comfrontiersin.org

Peptide-Drug Conjugates (PDCs) : Peptides can also serve as targeting ligands. nih.govmdpi.com Because many cell surface receptors are proteins, short peptide sequences can be designed to bind to them with high specificity. mdpi.com In a PDC, the peptide moiety guides the conjugate to the target cell. Once bound, the conjugate can be internalized, and the active drug is released inside the cell. nih.gov Peptides offer advantages such as small size, ease of synthesis, and low immunogenicity. mdpi.com

For this compound, a prodrug could be conjugated with a peptide or antibody that recognizes a specific surface marker on a target parasite or infected cell, ensuring that the active compound is released precisely where it is needed.

Strategies for Active Transport of the Biologically Active Moiety into Target Cells

Active transport is a cellular process that moves substances across a biological membrane against their concentration gradient, a process that requires energy. nih.govyoutube.com Prodrugs can be cleverly designed to hijack these natural transport systems to gain entry into target cells. google.commdpi.com

This strategy involves modifying the drug molecule to resemble a substrate that is recognized by a specific membrane transporter protein. nih.govmdpi.com For example, many cells have transporters for essential nutrients like amino acids, oligopeptides, and glucose. mdpi.com By attaching a promoiety that mimics one of these nutrients to the this compound molecule, the resulting prodrug can be actively transported into the target cell via that transporter. google.com

Once inside the cell, the linker connecting the drug to the promoiety is designed to be cleaved by intracellular enzymes, releasing the active this compound. google.commdpi.com This approach is particularly effective for improving the uptake of drugs that have poor membrane permeability on their own. The selective expression of certain transporters on target cells can be exploited to achieve site-specific delivery. nih.gov

Comparative Analysis of this compound Within Different Prodrug Formulations

The choice of a drug delivery system for a this compound prodrug depends on the specific therapeutic goal. Both PEG-based and hydrogel-based systems offer distinct advantages and are suited for different applications. The incorporation of targeting strategies further refines the delivery mechanism.

PEG-Based Systems are ideal for systemic applications where a long circulation half-life is desired. nih.gov PEGylation reduces premature degradation and clearance, allowing the prodrug more time to reach its target site, especially if combined with a targeting ligand. researchgate.netnih.gov However, the large hydrodynamic size of PEGylated drugs might limit their ability to penetrate dense tissues. mdpi.com

Hydrogel-Based Platforms excel at providing localized, sustained drug delivery. nih.govijpsnonline.com By forming a drug depot at the site of administration, hydrogels can maintain a high local concentration of this compound over an extended period, which is beneficial for treating localized infections while minimizing systemic exposure and potential side effects. google.com The release kinetics can be finely tuned by altering the hydrogel's composition and crosslink density. nih.govgoogle.com

Targeted vs. Non-Targeted Approaches : While passive accumulation of non-targeted PEG and hydrogel systems can be effective, the addition of targeting ligands (antibodies or peptides) significantly enhances specificity. nih.govopenmedicinalchemistryjournal.com Targeted systems can actively seek out and bind to specific cells, leading to more efficient drug uptake and a better therapeutic window. openmedicinalchemistryjournal.commdpi.com Strategies utilizing active transport mechanisms are particularly sophisticated, as they co-opt the cell's own machinery to internalize the drug. nih.gov

The optimal formulation for a this compound prodrug would likely involve a combination of these strategies, tailored to the specific pathogen and location of the infection.

Table 3: Comparative Analysis of Delivery Formulations for this compound

Formulation Strategy Primary Advantage Primary Limitation Ideal Application
PEG-Based System Prolonged systemic circulation and stability. researchgate.netnih.gov May have reduced tissue penetration due to large size. mdpi.com Systemic infections requiring sustained drug levels in the bloodstream.
Hydrogel-Based Platform Localized, sustained release at the site of administration. nih.govgoogle.com Generally not suitable for targeting distant systemic sites. Localized infections where high drug concentration is needed at a specific site.
Targeted Ligand Conjugation High specificity for target cells, reducing off-target effects. nih.govopenmedicinalchemistryjournal.com Can be complex and expensive to develop; potential for immunogenicity. openmedicinalchemistryjournal.com Infections where the pathogen presents a unique, targetable surface marker.

| Active Transport Strategy | Overcomes poor membrane permeability and enhances intracellular uptake. nih.govmdpi.com | Dependent on the expression levels of specific transporters on target cells. | Delivery to specific cells or tissues that overexpress a particular transport protein. |

Methodological Frameworks for Research on Fuladectin Component A3 and Its Prodrugs

In Vitro Experimental Models for Assessing Biological Activity and Target Interactions

In vitro models are fundamental to the preliminary assessment of Fuladectin component A3's biological efficacy and its interaction with molecular targets. These models provide a controlled environment, free from the complexities of a whole organism, to study the compound's direct effects. For anthelmintics like this compound, which belong to the avermectin (B7782182) class, these studies often focus on their interaction with glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors, which are crucial for neurotransmission in invertebrates.

Research activities in this area typically involve:

Receptor-Binding Assays: Utilizing isolated cell membranes or recombinant proteins that express the target receptors (e.g., GluCls). These assays measure the affinity and specificity with which this compound binds to its intended molecular targets.

Electrophysiological Studies: Techniques such as two-electrode voltage-clamp (TEVC) on Xenopus oocytes expressing the target ion channels. This allows researchers to measure the functional effect of the compound on ion flow across the cell membrane, providing direct evidence of its modulatory activity on the channel.

Enzyme-Linked Immunosorbent Assays (ELISA): These can be developed to quantify the presence of specific biomarkers or cellular responses following exposure to the compound.

Cell Viability and Cytotoxicity Assays: When assessing prodrugs, it is crucial to test the parent compound and its prodrug form on various cell lines (e.g., mammalian cell lines) to ensure that the prodrug itself is inert and that the released active moiety demonstrates the expected biological activity. nih.gov

These in vitro models are critical for initial screening, structure-activity relationship (SAR) studies, and for understanding the fundamental mechanism of action before proceeding to more complex biological systems. nih.gov

Analytical Techniques for Characterizing Prodrug Conjugates and Released Moieties

The characterization of this compound and its prodrugs relies on a suite of sophisticated analytical techniques to confirm identity, structure, purity, and stability.

Spectroscopy is indispensable for the structural elucidation of complex organic molecules like this compound. elsevier.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the detailed molecular structure of this compound and its prodrugs. sbq.org.br Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule. scispace.comacs.org These methods are vital for confirming that a prodrug moiety has been successfully attached to the parent drug and for identifying the site of conjugation.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in the molecule. mdpi.comnih.gov IR spectroscopy is particularly useful for identifying characteristic carbonyl (C=O) and hydroxyl (O-H) stretches, which are often involved in prodrug linkages (e.g., esters). acs.org Raman spectroscopy, being less sensitive to water, is advantageous for analyzing solid-state forms and conformational polymorphs of the drug substance. researchgate.netunr.edu.arnih.gov

Absorption Spectrometry (UV-Vis): Avermectins possess a characteristic ultraviolet (UV) absorption maximum around 245 nm due to their conjugated diene system. nih.gov This property is used for both quantification and for monitoring the stability of the chromophore. Changes in the UV spectrum can indicate degradation or alteration of the core structure.

Spectroscopic TechniqueApplication in Fuladectin A3 ResearchTypical Findings
NMR Spectroscopy Elucidation of 3D structure, confirmation of prodrug conjugation site. sbq.org.brscispace.comChemical shifts (ppm) and coupling constants (Hz) for all protons and carbons, confirming atomic connectivity. sbq.org.br
Infrared (IR) Spectroscopy Identification of functional groups (e.g., esters, ketones, hydroxyls). acs.orgCharacteristic absorption bands indicating the presence or modification of functional groups during prodrug synthesis.
Raman Spectroscopy Analysis of solid-state forms, polymorphism, and molecular vibrations. nih.govunr.edu.arSpectral fingerprints that can distinguish between different crystalline forms of the drug. unr.edu.ar
UV-Vis Spectroscopy Quantification and stability testing based on the conjugated diene system. nih.govAn absorption maximum (λmax) around 245 nm, with changes indicating structural modification or degradation. nih.gov

Chromatography is the gold standard for separating and quantifying this compound from its prodrug, metabolites, and formulation excipients. nih.govjournalagent.comexcedr.com

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the analysis of avermectins. scielo.brchromtech.com Reversed-phase HPLC (RP-HPLC) with a C18 column is typically employed. scielo.brscielo.br The method involves separating compounds based on their hydrophobicity. A mobile phase, often a mixture of acetonitrile, methanol, and water, is optimized to achieve a clear separation between the more polar prodrug and the less polar released this compound. scielo.brsapub.org Quantification is typically achieved using a UV detector set at the compound's λmax (around 245-250 nm) or a fluorescence detector after derivatization for enhanced sensitivity. nih.govscielo.brsapub.org

ParameterTypical Condition for Avermectin AnalysisPurpose
Chromatography Mode Reversed-Phase HPLC (RP-HPLC) scielo.brSeparates compounds based on polarity; suitable for macrocyclic lactones.
Stationary Phase C18 column (e.g., 150 x 4.6 mm, 5 µm) scielo.brProvides a non-polar surface for interaction and separation.
Mobile Phase Acetonitrile/Methanol/Water mixture scielo.brsapub.orgThe solvent that carries the sample through the column; its composition is adjusted for optimal separation.
Flow Rate 1.0 - 1.2 mL/min scielo.brscielo.brControls the speed of the mobile phase and the analysis time.
Detection UV at ~250 nm or Fluorescence (Ex: 365 nm, Em: 475 nm) nih.govscielo.brsapub.orgDetects and quantifies the compound as it elutes from the column.

As prodrugs are designed to cleave under specific conditions (e.g., pH change, enzymatic action), monitoring this process is crucial. google.com UV-Vis spectrophotometry, often coupled with HPLC (HPLC-UV), is a direct way to track the degradation of a prodrug and the appearance of the active this compound. nih.govscielo.br By monitoring the chromatogram at different time points during a degradation study, a decrease in the peak area of the prodrug and a corresponding increase in the peak area of the released drug can be quantified. This provides direct evidence of the prodrug's cleavage and allows for the calculation of release rates. googleapis.com

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and identifying the structure of molecules. broadinstitute.orgmsu.edupremierbiosoft.comnih.gov

Molecular Weight Confirmation: MS provides a precise mass-to-charge ratio (m/z) of the parent molecule, which is used to confirm the identity of this compound and its prodrug conjugate. nih.gov

Structural Elucidation: When coupled with fragmentation techniques (Tandem MS or MS/MS), it can be used to analyze the pieces of a molecule. nih.gov This is particularly useful in prodrug research to identify the exact point of cleavage by analyzing the resulting fragments: the active drug and the promoiety. premierbiosoft.comnih.gov

Metabolite Identification: In biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying metabolites of this compound, providing insight into its biotransformation.

Kinetic Studies of Prodrug Activation and this compound Release

Kinetic studies measure the rate and mechanism of prodrug activation, which is essential for designing a drug delivery system with a predictable release profile. google.comnih.govnih.gov These studies are typically performed in vitro under conditions that mimic physiological environments (e.g., aqueous buffers at pH 7.4, 37°C) or in the presence of specific enzymes (e.g., esterases) that are expected to trigger cleavage. googleapis.comgoogle.com

The process involves:

Incubating the prodrug in a chosen medium (e.g., phosphate-buffered saline, plasma). googleapis.com

Withdrawing aliquots at predetermined time intervals.

Quenching the reaction to stop further degradation.

Analyzing the samples using a quantitative method like HPLC to measure the concentration of the remaining prodrug and the released this compound. googleapis.com

The data obtained are then fitted to various kinetic models to understand the release mechanism. nih.govacs.org

Kinetic ModelEquationDescription
Zero-Order Qₜ = Q₀ + K₀tThe drug release rate is constant over time, independent of concentration.
First-Order log(Qₜ) = log(Q₀) - (K₁t / 2.303)The drug release rate is directly proportional to the concentration of the remaining drug.
Higuchi Model Qₜ = Kₕ√tDescribes drug release from a matrix based on Fickian diffusion.
Weibull Model M = M₀[1 - e^(-(t-T)ᵇ/a)]An empirical model that can be applied to various release profiles. acs.org
(Qₜ is the amount of drug dissolved at time t, Q₀ is the initial amount, and K represents the rate constant for each model.)

By determining which model best fits the experimental data (based on the correlation coefficient, r²), researchers can infer the primary mechanism of drug release, such as diffusion, erosion, or enzyme-catalyzed hydrolysis. nih.govacs.org This is a critical step in the development of effective prodrugs. nih.govmsdvetmanual.commdpi.comnih.gov

In Vitro Cleavage Assays

In vitro cleavage assays are fundamental for characterizing the stability of a prodrug and the rate at which it releases the active drug, this compound. These assays are designed to understand the mechanism of cleavage, which can be either enzymatic or non-enzymatic (e.g., chemical hydrolysis).

Enzymatic Cleavage: Prodrugs are often designed with ester or amide linkages that can be cleaved by specific enzymes present in the target host's body. science.gov The primary enzymes responsible for the hydrolysis of many ester-containing prodrugs are carboxylesterases (CES), which are abundant in the liver, plasma, and intestine. core.ac.uk To assess enzymatic cleavage, prodrugs of this compound would be incubated in various biological media that mimic different physiological compartments. These can include:

Liver S9 fractions or cultured hepatocytes to simulate liver metabolism. core.ac.ukwho.int

Intestinal S9 fractions or homogenates to model conditions in the gut. nih.gov

Plasma from the target animal species to evaluate stability in circulation. core.ac.uk

The progress of the reaction is monitored over time. Samples are taken at various intervals and analyzed, typically using High-Performance Liquid Chromatography (HPLC), to quantify the decreasing concentration of the prodrug and the increasing concentration of the released this compound. googleapis.com This data allows for the calculation of key kinetic parameters, such as the rate of hydrolysis and the prodrug's half-life in the presence of enzymes. For example, studies on other complex prodrugs have successfully used these methods to determine stability and release profiles. nih.govnih.gov

Non-Enzymatic (Chemical) Hydrolysis: To distinguish between enzymatic and purely chemical degradation, control experiments are essential. These are typically conducted in simple aqueous buffer solutions at different pH values that reflect various biological environments (e.g., pH 7.4 for blood, or more acidic conditions for certain cellular compartments). nih.govgoogle.com The rate-limiting step in the degradation of some compounds has been identified as non-enzymatic processes like Hofmann elimination, with ester hydrolysis being a secondary step. nih.gov For prodrugs designed for spontaneous chemical cleavage, the conversion mechanism might involve intramolecular cyclization-elimination reactions. researchgate.net

The following table illustrates the type of data generated from such cleavage assays. Please note, this is a hypothetical data set for this compound prodrugs, as specific experimental data is not publicly available. The data is modeled on typical findings for ester-based prodrugs.

Prodrug MoietyIncubation MediumpHTemperature (°C)Half-life (t½, hours)Cleavage Mechanism
Acetyl EsterPhosphate Buffer7.43772.5Chemical Hydrolysis
Acetyl EsterBovine Liver S9 Fraction7.4378.2Enzymatic Hydrolysis
Propionyl EsterPhosphate Buffer7.43785.1Chemical Hydrolysis
Propionyl EsterBovine Liver S9 Fraction7.43712.6Enzymatic Hydrolysis
Amino Acid Conjugate (Lysine)Phosphate Buffer5.537>100Stable
Amino Acid Conjugate (Lysine)Bovine Intestinal Homogenate6.8374.5Enzymatic Hydrolysis

Influence of Physiological Mimics on Release Kinetics

The release of a drug from a formulation is rarely a simple process and can be influenced by numerous factors in the physiological environment. Therefore, research must extend beyond simple buffer solutions to include "physiological mimics" that more accurately represent the complex in vivo setting. For a compound like this compound, which may be delivered via long-acting parenteral formulations, understanding these influences is crucial for predicting in vivo performance.

Methodological Approach: The study of release kinetics often involves placing a drug delivery system (e.g., a polymer-based implant, a thermosensitive gel, or a nanoemulsion) in a release medium that simulates physiological conditions. nih.govresearchgate.netnih.gov The cumulative amount of drug released over time is measured, and the data is fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism. nih.govpeerj.com The Korsmeyer-Peppas model, for instance, can help determine if the release is driven by Fickian diffusion, polymer matrix swelling, or erosion. researchgate.netpeerj.com

Influence of Formulation and Environment:

Polymer-Based Systems: For sustained-release formulations, such as a poloxamer-based thermosensitive gel or a solid bolus, the release kinetics are governed by the interplay between drug diffusion and the erosion or swelling of the polymer matrix. researchgate.netpeerj.com Studies on a moxidectin (B1677422) gel showed that the release followed a diffusive erosion pattern. researchgate.net Similarly, an ivermectin bolus demonstrated a release mechanism characterized by diffusive erosion. peerj.com

pH and Enzymes: The pH of the surrounding medium can significantly affect the solubility of the drug and the degradation rate of the delivery matrix. For instance, the release of drugs from some polymer systems is faster at a lower pH. researchgate.net The presence of enzymes, such as lipases or esterases in the release medium, can accelerate the degradation of certain prodrug linkers or polymer carriers, thereby speeding up drug release. google.com

Lipophilicity and Binding: The presence of lipids and proteins in the physiological environment can influence the partitioning of the drug. A highly lipophilic prodrug might be sequestered in fatty tissues, altering its release profile. The binding of the drug or prodrug to proteins like albumin can also act as a reservoir, modulating the concentration of free, active compound.

The following interactive table provides a hypothetical example of how the release of this compound from a sustained-release implant could be affected by different physiological mimics. This data is illustrative, based on findings for other macrocyclic lactones like moxidectin and ivermectin. researchgate.netpeerj.com

Release MediumKey Physiological FactorCumulative Release at 48h (%)Best Fit Kinetic ModelRelease Mechanism (n-value)
Phosphate Buffered Saline (pH 7.4)Baseline (Isotonic)15.2Korsmeyer-PeppasFickian Diffusion (0.45)
Phosphate Buffered Saline (pH 5.5)Acidic Environment18.9Korsmeyer-PeppasAnomalous Transport (0.62)
Simulated Body Fluid (with Albumin)Protein Binding12.5HiguchiDiffusion from Matrix
Simulated Body Fluid (with Lipase)Enzymatic Degradation25.8Korsmeyer-PeppasSuper Case II Transport (0.95)

By systematically evaluating cleavage and release using these methodological frameworks, researchers can gain a comprehensive understanding of a prodrug's behavior, enabling the rational design of formulations with optimized therapeutic efficacy.

Theoretical and Computational Approaches in Fuladectin Component A3 Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Fuladectin component A3, and its biological target at the molecular level. These methods are instrumental in drug discovery and development for understanding the mechanism of action, predicting binding affinities, and guiding the design of more potent and selective molecules.

Molecular Docking:

Molecular docking studies on avermectins, which are structurally similar to milbemycins, have provided insights into their binding modes with various protein targets. For instance, the interaction of avermectin (B7782182) family compounds with tubulin, a protein involved in cell division, has been investigated to explore their potential anticancer properties. longdom.org Docking analyses have shown that avermectins can bind to the taxol-binding site of β-tubulin, suggesting a mechanism of action that involves the stabilization of microtubules. longdom.org

A study on the interaction of ivermectin with proteins associated with SARS-CoV-2 revealed its potential to bind to viral proteins and host importin α, which is involved in the nuclear import of viral components. nih.gov These computational findings highlight the versatility of the macrocyclic lactone scaffold in interacting with diverse protein targets.

Table 1: Illustrative Molecular Docking Results for Avermectin Analogues with Various Protein Targets

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Ivermectin B1aβ-tubulin-18.0Not specified
Selamectinβ-tubulin-9.1Not specified
Doramectinβ-tubulin-8.9Not specified
IvermectinSARS-CoV-2 HelicaseNot specifiedE-261
IvermectinHost Importin α-6.9Not specified

Note: The data in this table is derived from studies on avermectins and is presented to illustrate the application of molecular docking to macrocyclic lactones. Specific docking studies on this compound are not available in the cited literature.

Molecular Dynamics Simulations:

Molecular dynamics simulations complement molecular docking by providing a dynamic view of the ligand-protein complex over time. These simulations can assess the stability of the docked pose, reveal conformational changes in the protein and ligand upon binding, and provide a more accurate estimation of binding free energies. For example, MD simulations have been used to confirm the stability of ivermectin within the binding sites of SARS-CoV-2 target proteins and host importin α. nih.gov Such studies are crucial for validating the interactions predicted by docking and for understanding the dynamic nature of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the bioactivity of new, untested compounds.

Topological descriptors: Molecular connectivity indices, shape indices.

Geometrical descriptors: Molecular surface area, volume.

Electronic descriptors: Dipole moment, partial charges.

Lipophilicity descriptors: LogP.

A hypothetical QSAR study on a series of milbemycin analogues, including this compound, could lead to a predictive model that helps in the design of new derivatives with enhanced potency or a broader spectrum of activity.

Table 2: Hypothetical Descriptors for a QSAR Study of Milbemycin Analogues

Descriptor TypeExample DescriptorPotential Correlation with Bioactivity
LipophilicityLogPMay influence membrane permeability and access to the target site.
ElectronicDipole MomentCould be related to the strength of polar interactions with the target.
StericMolar RefractivityReflects the volume and polarizability of the molecule, which can impact binding.
TopologicalWiener IndexDescribes the branching of the molecule, which can affect its fit in a binding pocket.

Note: This table presents a hypothetical set of descriptors that could be used in a QSAR study of milbemycin analogues. No specific QSAR studies on this compound have been cited.

In Silico Modeling of Prodrug Hydrolysis and Biotransformation

In silico models are increasingly used to predict the metabolic fate of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME) properties. For a compound like this compound, computational models could be employed to predict its biotransformation pathways and the enzymes responsible for its metabolism.

The metabolism of avermectins, which are structurally related to fuladectins, has been studied in livestock and is known to involve hydroxylation and demethylation reactions. nih.gov In silico metabolism prediction tools, which often utilize databases of known metabolic reactions and models of cytochrome P450 (CYP) enzyme activity, could be applied to this compound to:

Identify potential sites of metabolism on the molecule.

Predict the major metabolites that are likely to be formed.

Identify the specific CYP isoforms involved in its metabolism.

Furthermore, if this compound were to be developed as a prodrug, computational models could simulate the hydrolysis or enzymatic cleavage required to release the active molecule. These models can help in designing prodrugs with optimal activation kinetics in the target tissue.

Understanding the metabolism of this compound is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and the formation of active or inactive metabolites. In silico approaches offer a rapid and cost-effective means to gain initial insights into these processes before extensive experimental studies are conducted.

Future Directions and Emerging Research Avenues for Fuladectin Component A3

Exploration of Novel Prodrug Linker Chemistries for Controlled Release

The development of prodrugs for Fuladectin component A3 is a key strategy to optimize its pharmacokinetic profile and achieve controlled release. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. This approach can enhance solubility, stability, and targeted delivery, while minimizing off-target effects. Research in this area is focused on the design and synthesis of novel linker chemistries that can be cleaved under specific physiological conditions.

One promising avenue is the use of hydrolyzable linkers , such as esters and carbonates. These linkers can be designed to undergo hydrolysis at different rates, allowing for tunable release of this compound. The rate of hydrolysis can be influenced by factors like the steric and electronic properties of the linker. For instance, bulkier ester groups will hydrolyze more slowly, leading to a more sustained release profile. nih.gov

Another area of exploration is the development of biocleavable linkers that are sensitive to specific enzymes found in the target organism or tissue. This approach offers a higher degree of specificity, ensuring that the active drug is released predominantly at the site of action. Examples of such linkers include peptide sequences that are substrates for parasite-specific proteases or glucuronide linkers that can be cleaved by β-glucuronidase, an enzyme often overexpressed in certain pathological conditions. nih.govmdpi.com

The table below summarizes potential linker chemistries being explored for macrocyclic lactones, which could be adapted for this compound.

Linker TypeCleavage MechanismPotential Advantages for Fuladectin A3
EsterHydrolysisTunable release rate, well-established chemistry
CarbonateHydrolysisGenerally more stable than esters, offering slower release
CarbamateHydrolysis/EnzymaticCan be designed for varying stability and release kinetics
PeptideEnzymatic (e.g., proteases)High target specificity
GlucuronideEnzymatic (β-glucuronidase)Targeted release in specific tissues or organisms
DisulfideReductionRelease in reducing environments, such as intracellularly

These innovative linker technologies hold the potential to transform the therapeutic application of this compound, enabling more precise and effective treatment strategies.

Development of Advanced Carrier Systems for Enhanced and Specific Delivery

Beyond prodrug strategies, the development of advanced carrier systems is a critical area of research for enhancing the delivery of this compound. These systems can protect the drug from degradation, improve its solubility, and facilitate targeted delivery to specific cells or tissues.

Nanoparticle-based delivery systems are at the forefront of this research. Polymeric nanoparticles, such as those made from polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA), are biodegradable and biocompatible carriers that can encapsulate this compound. d-nb.infomdpi.com The release of the drug from these nanoparticles can be controlled by the degradation rate of the polymer matrix. Porous hollow silica nanoparticles have also been investigated as carriers for avermectins, demonstrating sustained release patterns. researchgate.netbuct.edu.cn

Liposomal formulations offer another promising approach. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For a lipophilic compound like this compound, liposomes can improve its aqueous solubility and bioavailability. Furthermore, the surface of liposomes can be modified with targeting ligands to direct the carrier to specific receptors on target cells. The use of liposomal formulations for avermectins has been reported to enhance their deworming effects. nih.gov

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. taylorfrancis.com The hydrophobic core of the micelle can serve as a reservoir for this compound, while the hydrophilic shell provides stability in aqueous environments. These systems can enhance the solubility and circulation time of the drug.

The following table outlines various advanced carrier systems and their potential benefits for this compound delivery.

Carrier SystemDescriptionPotential Advantages for Fuladectin A3
Polymeric NanoparticlesBiodegradable polymer-based particlesControlled release, protection from degradation, potential for surface modification
LiposomesPhospholipid-based vesiclesImproved solubility, biocompatibility, targeted delivery
Polymeric MicellesSelf-assembling block copolymer structuresEnhanced solubility, prolonged circulation time
Solid Lipid Nanoparticles (SLNs)Lipid-based nanoparticles solid at room temperatureHigh stability, controlled release

The continued development of these advanced carrier systems will be instrumental in overcoming the delivery challenges associated with this compound and maximizing its therapeutic potential.

Unraveling Undiscovered Biological Roles and Mechanisms of Action

While the primary mechanism of action for avermectins and milbemycins involves the potentiation of glutamate-gated chloride channels in invertebrates, leading to paralysis and death, there is growing evidence of other biological activities. nih.govnih.govnih.govyoutube.comchemicalbook.com Future research on this compound will likely focus on elucidating these alternative mechanisms and exploring novel therapeutic applications beyond its anthelmintic properties.

Recent studies on related macrocyclic lactones, such as ivermectin, have revealed a broader spectrum of biological activity, including antibacterial, antiviral, and anticancer effects . nih.govdrugbank.com For instance, ivermectin has been shown to have activity against certain bacteria and has been investigated for its potential in treating viral infections. nih.gov These findings suggest that this compound may also possess similar properties, warranting further investigation into its potential as a multi-functional therapeutic agent.

Potential Biological RoleEvidence from Related Compounds (Avermectins/Milbemycins)
Antibacterial ActivityObserved against some bacterial species. nih.gov
Antiviral ActivityInvestigated for potential against various viruses. nih.gov
Anticancer ActivityShown to have effects on cancer cell lines. drugbank.com
Anti-inflammatory EffectsDocumented in some studies.

Unraveling the full spectrum of biological activities and mechanisms of action of this compound will be crucial for expanding its therapeutic applications and realizing its full potential.

Potential for Combination Strategies with Other Biologically Active Compounds

Combination therapy, the use of two or more drugs to treat a single disease, is a well-established strategy in medicine. This approach can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects. It can also help to reduce the development of drug resistance. Future research will likely explore the potential of combining this compound with other biologically active compounds to enhance its efficacy and broaden its therapeutic scope.

For its primary anthelmintic use, combining this compound with other antiparasitic agents that have different mechanisms of action could be a powerful strategy to combat resistance. For example, combining it with a drug that targets a different neurotransmitter system in parasites could lead to a more potent and durable therapeutic effect.

Furthermore, given the potential for broader biological activities, combination strategies could be explored for other diseases. For instance, if this compound is found to have anticancer properties, it could be combined with existing chemotherapeutic agents to improve treatment outcomes. Studies with ivermectin have shown that it can be combined with other drugs to enhance its efficacy in treating certain infectious diseases. nih.gov

The table below presents hypothetical combination strategies for this compound based on findings with related compounds.

Combination PartnerRationalePotential Therapeutic Area
Other Anthelmintics (different class)Combat resistance, synergistic killing of parasitesParasitic Infections
AntibioticsBroaden antimicrobial spectrumBacterial Infections
Antiviral AgentsSynergistic inhibition of viral replicationViral Infections
Chemotherapeutic DrugsEnhance anticancer effects, overcome drug resistanceCancer
Anti-inflammatory DrugsPotentiate anti-inflammatory responseInflammatory Disorders

The systematic investigation of combination therapies involving this compound represents a promising frontier in drug discovery and development, with the potential to yield novel and more effective treatments for a range of diseases.

Q & A

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Methodological Answer :
  • Follow ARRIVE 2.0 guidelines for animal research: Report sample size justifications, randomization, and blinding.
  • Obtain approval from institutional animal care committees (IACUC).
  • Include negative controls to distinguish compound-specific effects from systemic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.